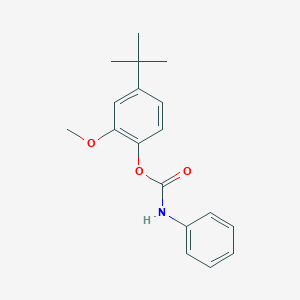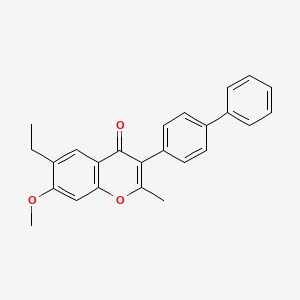![molecular formula C19H34ClNO2S B4890850 1-[2-(1-adamantyl)ethoxy]-3-(4-thiomorpholinyl)-2-propanol hydrochloride](/img/structure/B4890850.png)
1-[2-(1-adamantyl)ethoxy]-3-(4-thiomorpholinyl)-2-propanol hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[2-(1-adamantyl)ethoxy]-3-(4-thiomorpholinyl)-2-propanol hydrochloride, commonly known as ATE, is a chemical compound with potential therapeutic applications. ATE is a selective inhibitor of the soluble epoxide hydrolase (sEH) enzyme, which plays a crucial role in the metabolism of endogenous fatty acid epoxides. The inhibition of sEH by ATE has been shown to have beneficial effects in various disease models, including hypertension, inflammation, and pain.
科学研究应用
ATE has been extensively studied for its potential therapeutic applications in various disease models. It has been shown to have a beneficial effect on hypertension, inflammation, and pain. ATE has been shown to reduce blood pressure in spontaneously hypertensive rats and in a model of angiotensin II-induced hypertension. It has also been shown to reduce inflammation in a model of acute lung injury and to reduce pain in a model of neuropathic pain.
作用机制
ATE is a selective inhibitor of the 1-[2-(1-adamantyl)ethoxy]-3-(4-thiomorpholinyl)-2-propanol hydrochloride enzyme, which plays a crucial role in the metabolism of endogenous fatty acid epoxides. The inhibition of 1-[2-(1-adamantyl)ethoxy]-3-(4-thiomorpholinyl)-2-propanol hydrochloride by ATE leads to an increase in the levels of these epoxides, which have been shown to have beneficial effects in various disease models. The exact mechanism by which ATE exerts its therapeutic effects is not fully understood, but it is thought to involve the modulation of various signaling pathways.
Biochemical and Physiological Effects:
ATE has been shown to have a number of biochemical and physiological effects. It has been shown to reduce blood pressure, reduce inflammation, and reduce pain. ATE has also been shown to modulate various signaling pathways, including the NF-kB pathway, the MAPK pathway, and the PI3K/Akt pathway. ATE has been shown to have a good safety profile and to be well-tolerated in animal studies.
实验室实验的优点和局限性
ATE has a number of advantages for use in lab experiments. It is a selective inhibitor of the 1-[2-(1-adamantyl)ethoxy]-3-(4-thiomorpholinyl)-2-propanol hydrochloride enzyme, which makes it a useful tool for studying the role of this enzyme in various disease models. ATE has also been shown to have a good safety profile and to be well-tolerated in animal studies. However, ATE has some limitations for use in lab experiments. It is a relatively new compound, and there is still much to be learned about its mechanism of action and its potential therapeutic applications. Additionally, ATE is a relatively complex compound to synthesize, which may limit its availability for use in lab experiments.
未来方向
There are many future directions for research on ATE. One area of research could focus on the development of new synthetic methods for ATE that are more efficient and cost-effective. Another area of research could focus on the identification of new therapeutic applications for ATE, particularly in the areas of cardiovascular disease, inflammation, and pain. Additionally, further studies are needed to fully understand the mechanism by which ATE exerts its therapeutic effects, and to identify potential side effects or limitations of its use. Finally, more studies are needed to evaluate the safety and efficacy of ATE in human clinical trials.
合成方法
ATE can be synthesized using a multi-step process that involves the reaction of 1-adamantyl bromide with 2-(2-hydroxyethoxy)ethylamine to form 1-(2-(1-adamantyl)ethoxy)ethylamine. This compound is then reacted with thiomorpholine-4-carbonyl chloride in the presence of triethylamine to form 1-[2-(1-adamantyl)ethoxy]-3-(4-thiomorpholinyl)-2-propanol. The final step involves the addition of hydrochloric acid to form the hydrochloride salt of ATE.
属性
IUPAC Name |
1-[2-(1-adamantyl)ethoxy]-3-thiomorpholin-4-ylpropan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H33NO2S.ClH/c21-18(13-20-2-5-23-6-3-20)14-22-4-1-19-10-15-7-16(11-19)9-17(8-15)12-19;/h15-18,21H,1-14H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBNWLLXXBWJYAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1CC(COCCC23CC4CC(C2)CC(C4)C3)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H34ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(1-Adamantyl)ethoxy]-3-thiomorpholin-4-ylpropan-2-ol;hydrochloride | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanoyl]amino}benzamide](/img/structure/B4890775.png)

![5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-2-pyridinamine](/img/structure/B4890782.png)
![3-methyl-1-[(4-nitrophenyl)acetyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4890790.png)
![2-[(3-amino-1H-1,2,4-triazol-5-yl)thio]-N-(4-methylbenzyl)acetamide](/img/structure/B4890795.png)

![2-[5-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-3-phenylpropanoic acid](/img/structure/B4890798.png)

![1-ethyl-N-[2-(2-fluorophenyl)ethyl]-4-piperidinamine](/img/structure/B4890815.png)



![3-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-chlorobenzoate](/img/structure/B4890843.png)
![2-methyl-N-[5-(1-piperidinylsulfonyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B4890844.png)